molecular formula C13H8Cl3NO3 B14712659 Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate CAS No. 13562-03-3

Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate

Cat. No.: B14712659
CAS No.: 13562-03-3
M. Wt: 332.6 g/mol
InChI Key: XOQVMLWEVJIYNT-UHFFFAOYSA-N
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Description

Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate is a synthetic naphthalene-derived carbamate ester of interest in medicinal chemistry and antimicrobial research. It serves as a valuable chemical scaffold for developing novel anti-infective agents. This compound is part of a class of naphthalene carbamates investigated for their potent biological activity, particularly against resistant bacterial and mycobacterial strains . Its structure combines a naphthalene ring system with a carbamate group and a reactive trichloroacetyl moiety, which may contribute to its mechanism of action. Research on analogous naphthalen-1-yl carbamates indicates they can function as promising antibacterial and antimycobacterial agents, with some derivatives showing efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens . The carbamate functional group is a common feature in pesticides and pharmaceuticals, often acting as a reversible enzyme inhibitor . As a building block in organic synthesis, it can be used to create more complex molecules for screening and biochemical studies. This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

13562-03-3

Molecular Formula

C13H8Cl3NO3

Molecular Weight

332.6 g/mol

IUPAC Name

naphthalen-1-yl N-(2,2,2-trichloroacetyl)carbamate

InChI

InChI=1S/C13H8Cl3NO3/c14-13(15,16)11(18)17-12(19)20-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,17,18,19)

InChI Key

XOQVMLWEVJIYNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate typically involves the reaction of naphthalen-1-ylamine with trichloroacetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Naphthalen-1-ylamine and trichloroacetyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at a temperature range of 0-25°C.

    Procedure: Naphthalen-1-ylamine is dissolved in the solvent, and trichloroacetyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the completion of the reaction.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroacetyl group is replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield naphthalen-1-ylamine and trichloroacetic acid.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis involves sodium hydroxide.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

    Hydrolysis Products: Naphthalen-1-ylamine and trichloroacetic acid are the primary products of hydrolysis.

    Oxidation and Reduction Products: Oxidation can lead to naphthoquinones, while reduction can yield dihydronaphthalenes.

Scientific Research Applications

Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate involves its interaction with specific molecular targets. The trichloroacetyl group is known to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Antimicrobial Activity

Carbamates with varying substituents on the naphthalene core or carbamate tail have been systematically studied. Key examples include:

Compound Name Substituent on Carbamate Tail MIC (S. aureus) MBC (MRSA) Selectivity Index (THP-1 IC50) LogD7.4
Ethyl carbamate (Compound 2) Ethyl 18–64 nM 0.124–0.461 µM <20 3.12
Butyl carbamate (Compound 4) Butyl 18–64 nM 0.124–0.461 µM <20 3.85
Heptyl carbamate (Compound 7) Heptyl 18–64 nM 0.124–0.461 µM <20 4.92
4-Phenylbutyl carbamate (Compound 14) 4-Phenylbutyl 18–64 nM 0.124–0.461 µM <20 5.31
Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate Trichloroacetyl Not reported Not reported Not reported 4.18 (predicted)

Key Observations :

  • Lipophilicity and Chain Length : Activity against S. aureus decreases with increasing lipophilicity (e.g., heptyl vs. ethyl), while bactericidal effects on MRSA improve up to C7 or phenylbutyl chains before declining due to a cutoff effect .

Chemical Stability and Deprotection

  • Trichloroacetyl Carbamates : Resistant to hydrolysis under basic conditions but cleavable via reductive methods (e.g., Zn/AcOH) .
  • p-Nitrobenzyl Carbamates: Cleaved via hydrogenolysis, compatible with benzyl-protecting groups, offering orthogonal deprotection strategies .
  • Allyl Carbamates : Removed under mild oxidative conditions, advantageous in multi-step syntheses .

Biological Activity

Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate is a compound belonging to the class of carbamates, which are widely studied for their biological activities, particularly in agriculture and medicine. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C12H8Cl3NO2\text{C}_{12}\text{H}_{8}\text{Cl}_3\text{N}\text{O}_2

This compound features a naphthalene moiety linked to a carbamate group with a trichloroacetyl substituent. The presence of chlorine atoms contributes to its potential biological activity and environmental persistence.

Carbamate compounds generally exert their biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine in synaptic clefts. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism underlies both the therapeutic applications and toxicological effects observed with carbamates.

1. Toxicity Studies

Recent studies have highlighted the toxicity profiles associated with various carbamates, including this compound. The following table summarizes key findings from toxicity assessments:

Study ReferenceOrganism/Cell TypeObserved EffectsConcentration Range
José Ruiz et al. (2006)CHO-K1 cellsCytotoxicity and genotoxicity10–100 μg/ml
Chandrakar et al. (2020)Fibroblast cellsDNA damage0.42 mM - 1.08 mM
Soloneski et al. (2015)CHO-K1 cellsMicronucleus induction10–300 μg/ml

These studies indicate that exposure to varying concentrations of carbamates can lead to significant cellular damage and genotoxic effects.

2. Case Studies

A notable case study involved the examination of this compound's effects on mammalian cell lines. In vitro experiments demonstrated that this compound could induce oxidative stress and apoptosis in human umbilical vein endothelial cells at concentrations as low as 500 μM . Furthermore, research has shown that similar carbamate structures can disrupt mitochondrial function and promote cell cycle arrest .

Environmental Impact

The environmental persistence of carbamates like this compound raises concerns regarding their ecological impact. Studies suggest that these compounds can contaminate groundwater and accumulate in food chains, leading to potential risks for both human health and wildlife .

Q & A

Q. Table 1. Key Synthetic Parameters for High-Yield Synthesis

FactorOptimal ConditionImpact on Yield
SolventDMFEnhances solubility of naphthol derivatives
Temperature25°CMinimizes trichloroacetyl chloride hydrolysis
Molar Ratio (1-naphthol:TCAC)1:1.2Drives reaction to completion

Q. Table 2. Toxicity Study Design Template

ParameterDetails
SpeciesSprague-Dawley rats
Exposure RouteOral gavage
Dose Levels10, 100, 1000 mg/kg
Observation Period14 days
Key BiomarkersALT, BUN, Hematocrit

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